N-(3-Chloro-4-fluorophenyl)acetamide
Overview
Description
N-(3-Chloro-4-fluorophenyl)acetamide is an organic compound with the molecular formula C8H7ClFNO It is a derivative of acetanilide, where the phenyl ring is substituted with chlorine and fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(3-Chloro-4-fluorophenyl)acetamide can be synthesized through several methods. One common approach involves the reaction of 3-chloro-4-fluoroaniline with acetic anhydride in the presence of a base such as pyridine. The reaction proceeds via nucleophilic acyl substitution, yielding the desired acetamide product .
Industrial Production Methods
In industrial settings, the synthesis of this compound often involves optimized reaction conditions to maximize yield and purity. This may include the use of high-purity starting materials, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-(3-Chloro-4-fluorophenyl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used for nucleophilic aromatic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted acetamides, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .
Scientific Research Applications
N-(3-Chloro-4-fluorophenyl)acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3-Chloro-4-fluorophenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-(3-Chloro-4-methoxyphenyl)acetamide
- N-(3-Chloro-4-bromophenyl)acetamide
- N-(3-Chloro-4-nitrophenyl)acetamide
Uniqueness
N-(3-Chloro-4-fluorophenyl)acetamide is unique due to the presence of both chlorine and fluorine atoms on the phenyl ring. This specific substitution pattern can influence its chemical reactivity and biological activity, making it distinct from other similar compounds .
Properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClFNO/c1-5(12)11-6-2-3-8(10)7(9)4-6/h2-4H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALPHMTFVUKDBGJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00343343 | |
Record name | N-(3-Chloro-4-fluorophenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00343343 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
877-90-7 | |
Record name | N-(3-Chloro-4-fluorophenyl)acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=877-90-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(3-Chloro-4-fluorophenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00343343 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular structure of N-(3-Chloro-4-fluorophenyl)acetamide and how is it characterized?
A1: this compound is an organic compound with the molecular formula C8H7ClFNO []. Its structure consists of an acetamide group (-NHCOCH3) attached to a chlorofluorobenzene ring at the 1 position. The structure has been elucidated using spectroscopic techniques including Infrared (IR) spectroscopy, 1H Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) []. X-ray crystallography studies revealed that the dihedral angle between the benzene ring and the acetamide side chain is 5.47 (6)° [].
Q2: What are the potential applications of this compound in organic synthesis?
A2: this compound serves as a valuable building block in organic synthesis. For example, it is used as a precursor in the synthesis of various heterocyclic compounds like thiazolidinones, which exhibit promising antimicrobial properties []. Specifically, it can be reacted with chloroacetyl chloride to yield 2-chloro-N-(3-chloro-4-fluorophenyl)acetamide, which can be further converted into 3-(3-chloro-4-fluorophenyl)-2-imino-1,3-thiazolidin-4-one []. This highlights its potential utility in developing novel antimicrobial agents.
Q3: Has this compound been investigated for its antimicrobial activity?
A3: While this compound itself hasn't been extensively studied for its antimicrobial activity, derivatives incorporating its structure have shown promising results. For instance, a series of 5-arylidene-3-(3-chloro-4-fluorophenyl)-2-imino-1,3-thiazolidin-4-ones, synthesized from this compound, exhibited notable antibacterial and antifungal activity []. This finding suggests that modifications to the core structure of this compound can lead to compounds with enhanced antimicrobial properties.
Q4: Are there any reported crystallographic studies on this compound or its derivatives?
A4: Yes, crystallographic studies have been conducted on both this compound and some of its derivatives. For this compound, the crystal structure reveals the formation of C(4) chains along the [] direction through intermolecular N—H⋯O hydrogen bonds []. Additionally, an intramolecular C—H⋯O hydrogen bond creates an S(6) ring motif within the molecule []. These structural details provide insights into the molecule's potential interactions and packing within a crystal lattice. Further, crystallographic data for several N-derivatives of 4-chloro-3,5-dimethylphenoxyacetamide, which share structural similarities with this compound, have been reported []. This data, including peak positions, Miller indices and unit cell parameters, contributes to understanding the structural characteristics of this class of compounds [].
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